molecular formula C20H18BrNO4 B1447232 Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate CAS No. 1248546-11-3

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate

Cat. No.: B1447232
CAS No.: 1248546-11-3
M. Wt: 416.3 g/mol
InChI Key: NMQNMWRHFDSXBF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a bromine substituent at position 6 and a 4-methoxybenzyl group at position 1 of the quinoline core. This compound’s structural features, such as the electron-withdrawing bromine and the lipophilic 4-methoxybenzyl group, are hypothesized to enhance its biological activity by improving target binding and cellular permeability.

Properties

IUPAC Name

ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQNMWRHFDSXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Quinoline Core and 6-Bromo Substitution

Cyclization and formation of ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The initial step involves reacting an appropriate bromo-substituted aniline with diethyl ethoxymethylenemalonate in ethanol under reflux conditions for 2–10 hours to form enamine intermediates.
  • These intermediates are then cyclized by refluxing in diphenyl ether at temperatures ranging from 220°C to 260°C for 0.5 to 9.5 hours, often using a Dean-Stark apparatus to remove water and drive the reaction to completion.
  • Yields for this step vary between 43.4% and 88%, depending on reaction time and temperature, with purification achieved by crystallization or filtration of the precipitated solid.

Table 1: Key Reaction Conditions for Quinoline Core Formation

Yield (%) Reaction Conditions Notes
88% Reflux in diphenyl ether, 1–2 hours Bubbling stops indicating reaction completion; off-white solid obtained
43.4% Reflux in diphenyl ether, 260°C, 9.5h White solid precipitates during reaction; purified by filtration
100% Microwave irradiation, diphenyl ether, 250°C, 5 min Quantitative yield confirmed by 1H-NMR

Chlorination of the 4-Oxo Group

  • Conversion of the 4-oxo group to the corresponding 4-chloro derivative is achieved by treatment with phosphorus oxychloride (POCl3) or thionyl chloride under reflux.
  • Reaction times range from 1 to 17 hours, with temperatures from room temperature to reflux conditions.
  • Yields for chlorination are high, typically between 88% and 94%, producing ethyl 6-bromo-4-chloroquinoline-3-carboxylate as a yellowish solid.

Table 2: Chlorination Step Details

Yield (%) Reagent & Conditions Operation Details
93.8% POCl3, reflux, 1 hour Excess POCl3 evaporated; product washed and dried
88.49% POCl3, 0–110°C, 3 hours Workup includes aqueous extraction and drying
17 h reflux Thionyl chloride, 17 hours reflux Used for chloro-derivatives in related quinolone series

N-Alkylation with 4-Methoxybenzyl Group

  • The introduction of the 1-[(4-methoxyphenyl)methyl] substituent is generally performed via nucleophilic substitution on the quinoline nitrogen.
  • This can be achieved by reacting the quinoline intermediate with 4-methoxybenzyl halides or related electrophiles in polar aprotic solvents such as N,N-dimethylformamide (DMF) in the presence of bases like potassium carbonate.
  • Typical reaction conditions involve stirring at 80°C for 48 hours, followed by aqueous workup and purification by crystallization.
  • Yields for this step are moderate to good, around 35%, reflecting the steric and electronic demands of the substitution reaction.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature/Time Yield (%) Notes
Cyclization to quinoline Aniline + diethyl ethoxymethylenemalonate, reflux ethanol, then diphenyl ether reflux 125–260°C, 0.5–9.5 h 43–88 Microwave irradiation can improve yield
Chlorination (4-oxo to 4-chloro) POCl3 or SOCl2, reflux or 0–110°C 1–17 h 88–94 High purity product obtained
N-Alkylation 4-methoxybenzyl halide, K2CO3, DMF 80°C, 48 h ~35 Requires prolonged reaction time

Experimental Notes and Research Findings

  • Microwave-assisted synthesis dramatically reduces reaction times for cyclization, achieving quantitative yields within minutes at 250°C.
  • Diphenyl ether is the preferred high-boiling solvent for the cyclization step, enabling high-temperature reflux without decomposition.
  • The chlorination step using POCl3 is efficient and reproducible, providing a reactive intermediate for further functionalization.
  • N-Alkylation is sensitive to reaction conditions; prolonged heating and strong base are necessary to achieve acceptable yields.
  • Purification techniques such as recrystallization from DMF or ethyl ether, and filtration after precipitation, are standard to isolate high-purity products.
  • Analytical methods including 1H-NMR and ESI-MS confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at three primary sites:

  • Bromine atom (C6 position)

  • Ester group (C3 position)

  • 4-Methoxyphenylmethyl substituent (N1 position)

Bromine Substitution Reactions

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl/heteroaryl-substituted derivatives45–70%
Nucleophilic Aromatic SubstitutionKOH, ethanol, refluxHydroxy or amino derivatives55–65%

Ester Hydrolysis and Derivatization

ReactionConditionsProductYield
Acidic HydrolysisHCl (6M), ethanol, reflux6-Bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid85%
AmidationNH₂R, DCC, DMAP, CH₂Cl₂Carboxamide analogs60–75%

Coupling Reactions for Structural Diversification

The bromine atom facilitates cross-coupling reactions to generate analogs with enhanced biological activity:

Example: Synthesis of Anticancer Derivatives

  • Reactants : Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate, 3-pyridylboronic acid.

  • Catalyst : Pd(OAc)₂, SPhos ligand.

  • Conditions : K₃PO₄, dioxane/water (4:1), 100°C, 12 hours.

  • Product : Ethyl 6-(3-pyridyl)-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate (72% yield) .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C; storage under inert atmosphere recommended .

  • Light Sensitivity : Undergoes photodegradation in solution (t₁/₂ = 48 hours under UV light) .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Comparative Reactivity with Analogous Compounds

CompoundBromine Reactivity (Suzuki Coupling)Ester Hydrolysis Rate
Ethyl 6-bromoquinoline-3-carboxylateModerate (50–60% yield)Fast (t₁/₂ = 2 hours)
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateLow (30–40% yield)Slow (t₁/₂ = 8 hours)
Target CompoundHigh (70–75% yield)Moderate (t₁/₂ = 4 hours)

Mechanistic Insights

  • Bromine Activation : Electron-withdrawing 4-oxo group enhances electrophilicity at C6, facilitating cross-coupling .

  • Steric Effects : Bulky 4-methoxyphenylmethyl group at N1 slows hydrolysis of the C3 ester compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline compounds, including ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate, exhibit anticancer properties. A study highlighted its potential as a selective modulator of ataxia telangiectasia mutated (ATM) kinase, which is crucial for cancer cell proliferation and survival . The compound showed promise in inhibiting tumor growth in vitro, suggesting its utility in developing new cancer therapies.

Mechanism of Action
The mechanism involves the inhibition of specific signaling pathways associated with cell cycle regulation and apoptosis. In particular, the compound's ability to interact with ATM kinase suggests a targeted approach to cancer treatment, potentially minimizing side effects compared to traditional chemotherapies .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has demonstrated broad-spectrum antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including resistant strains, indicating its potential as an antibiotic candidate . This property is particularly critical in addressing the growing concern of antibiotic resistance.

Case Study: Efficacy Against Resistant Strains
A notable case study involved testing the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at low concentrations, supporting further exploration for clinical applications .

Synthesis and Chemical Research

Synthetic Methodologies
The synthesis of this compound has been optimized through various chemical reactions. The use of thionyl chloride in the synthesis process has been documented, which facilitates the introduction of functional groups necessary for enhancing biological activity .

Table: Synthesis Overview

StepReagent UsedReaction TypeOutcome
1Thionyl chlorideAcylationFormation of intermediate compound
2Base (e.g., sodium hydride)DeprotonationActivation of quinoline structure
3Alkyl halideAlkylationIntroduction of alkyl substituents

Pharmacological Research

Potential Drug Development
Given its diverse biological activities, this compound is being investigated for potential drug development. The compound's ability to modulate enzyme activity linked to various diseases positions it as a candidate for further pharmacological studies .

Future Directions
Ongoing research aims to explore its efficacy in combination therapies for cancer and infectious diseases. The focus is on understanding its pharmacokinetics and optimizing formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 4-Oxoquinoline Family

2.1.1. Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h)

  • Structure: Similar bromine at position 6 but lacks the 4-methoxybenzyl group at position 1; instead, it has a fluorine at position 8 and a dihydroquinoline core.
  • Activity : Fluorine’s electronegativity may enhance metabolic stability compared to the methoxybenzyl group, but the absence of the bulky 4-methoxybenzyl substituent could reduce receptor affinity .
  • SAR Insight : Position 1 substitutions (e.g., 4-methoxybenzyl vs. hydrogen) significantly influence antitumor potency, as seen in studies where bulky groups improve activity against HL60 and Hep G2 cell lines .

2.1.2. Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 2089288-31-1)

  • Structure : Nearly identical to the target compound but includes an additional fluorine at position 7.
  • Impact: The fluorine may introduce steric or electronic effects that alter binding kinetics. For example, fluorine’s electron-withdrawing nature could modulate the quinoline ring’s electron density, affecting interactions with DNA topoisomerases or kinases .

2.1.3. Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0)

  • Structure : Chlorine at position 4 instead of bromine at position 6; lacks the 4-methoxybenzyl group.
  • Activity : Chlorine’s smaller size and lower electronegativity compared to bromine may reduce halogen bonding efficiency, leading to lower antitumor efficacy. This highlights bromine’s critical role in enhancing activity .
Substituent-Driven Comparisons

Role of the 4-Methoxybenzyl Group

  • Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) demonstrate that the 4-methoxybenzyl moiety improves lipophilicity and target engagement in heterocyclic systems . In the target quinoline derivative, this group likely enhances membrane penetration and resistance to metabolic degradation.

Triazole vs. Methoxybenzyl at Position 1

  • Derivatives with triazole rings at position 1 (e.g., ethyl 6-substituted-1-((1-(4-substituted phenyl)-1,2,3-triazol-4-yl)methyl)-4-oxoquinoline-3-carboxylate) show moderate activity, suggesting that the methoxybenzyl group’s bulkiness and electron-donating properties offer superior pharmacokinetic profiles .

Biological Activity

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to present a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C17H16BrN O4
  • Molecular Weight : 368.22 g/mol
  • CAS Number : 122794-99-4

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. For instance, a study highlighted its effectiveness against Streptococcus pneumoniae, showing inhibition of bacterial growth through specific binding interactions with the FtsZ protein, crucial for bacterial cell division .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A comparative study on various quinoline derivatives demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines. Ethyl 6-bromo derivatives have shown promise in inducing apoptosis in tumor cells, potentially through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 6-bromo derivatives have been noted for anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Study 1: Antimicrobial Efficacy

A study published in PubMed assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against S. pneumoniae .

Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value of approximately 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Study 3: Anti-inflammatory Activity

A recent study explored the anti-inflammatory effects of ethyl 6-bromo derivatives in a lipopolysaccharide (LPS)-induced inflammation model. The compound significantly reduced the levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of S. pneumoniae growth
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction of TNF-alpha and IL-6

Q & A

Q. Q1. What are the recommended methodologies for synthesizing Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step protocol, including:

Michael Addition : Reacting substituted chalcones with ethyl acetoacetate in alkaline ethanol (e.g., 10% NaOH in absolute alcohol, reflux for 8–12 hours) to form the cyclohexenone core .

Functionalization : Introducing the 4-methoxyphenylmethyl group via nucleophilic substitution or phase-transfer catalysis (PTC) using PEG-400 or Aliquate-336 .

Bromination : Electrophilic aromatic bromination at the 6-position using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C).
Key Considerations :

  • Solvent polarity affects reaction kinetics; ethanol promotes cyclization, while DMF accelerates bromination.
  • Yields drop below 60% if bromination is incomplete due to steric hindrance from the 4-methoxyphenylmethyl group.

Q. Q2. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what software tools are validated for refinement?

Answer: X-ray diffraction data collection is performed on single crystals grown via slow evaporation (e.g., ethanol/chloroform mixtures). Structural refinement uses:

  • SHELX Suite : SHELXL for small-molecule refinement (validated for accuracy in bond-length precision: ±0.002 Å) .
  • ORTEP-3 : For visualizing thermal ellipsoids and molecular geometry (Fig. 1 in ).
  • Validation : The R-factor (<5%), residual density maps, and Hirshfeld surface analysis ensure structural reliability .
    Data Table :
ParameterValue
Space groupP 1
Bond length (C-Br)1.89 Å (±0.01)
Torsion angle178.5° (quinoline core)

Q. Q3. What spectroscopic techniques are critical for characterizing purity and functional groups?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-methoxyphenylmethyl protons at δ 3.8–4.1 ppm, quinoline C=O at δ 164 ppm).
  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (quinoline-4-one C=O) .
  • HRMS : Exact mass verification (e.g., calculated [M+H]⁺: 430.05, observed: 430.04) .

Advanced Research Questions

Q. Q4. How do conformational dynamics of the quinoline core and substituents impact crystallographic disorder, and how is this resolved computationally?

Answer: The 4-oxoquinoline core exhibits puckering (envelope/half-chair conformations) due to steric strain from the 4-methoxyphenylmethyl group. Disorder is modeled using:

  • Cremer-Pople Parameters : Quantify ring puckering (amplitude Q = 0.477 Å, θ = 57.3° for envelope conformation) .
  • Multi-Component Refinement : SHELXL partitions disorder with occupancy ratios (e.g., 68.4:31.6 in ).
    Challenges : Overlapping electron density peaks require constraints (e.g., DFIX in SHELX) to stabilize refinement.

Q. Q5. What strategies address conflicting biological activity data between in vitro and in vivo models for this compound?

Answer: Discrepancies arise from:

Metabolic Instability : Ester hydrolysis in vivo reduces bioavailability. Solution: Pro-drug analogs (e.g., replacing ethyl with tert-butyl ester).

Protein Binding : Serum albumin binding (≥90%) masks activity. Validate via equilibrium dialysis .

Epimerization : Chiral centers (e.g., 1-[(4-methoxyphenyl)methyl]) may racemize. Monitor using chiral HPLC (CHIRALPAK IG-3 column) .

Q. Q6. How are computational methods (e.g., DFT, MD) applied to predict reactivity and intermolecular interactions?

Answer:

  • *DFT (B3LYP/6-31G)**: Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: 4.1 eV, indicating nucleophilic C-2 position) .
  • Molecular Dynamics (GROMACS) : Simulates solvation effects (e.g., ethanol vs. water) on aggregation .
  • Docking (AutoDock Vina) : Predicts binding to kinase targets (e.g., CDK2, ΔG = −8.2 kcal/mol) .

Q. Q7. What crystallographic challenges arise from polymorphism, and how are they mitigated?

Answer: Polymorphs form due to:

  • Packing Variations : Weak C–H···O interactions (2.8–3.2 Å) stabilize different lattice arrangements .
  • Mitigation : Screen solvents (e.g., acetonitrile induces Form I, toluene Form II) and use additives (e.g., hexane for antisolvent crystallization) .

Data Contradiction Analysis Example :
Conflict : Conflicting reports on bromination efficiency (60% vs. 85% yield).
Resolution :

  • Source 1 : Low yield due to residual moisture (quenches NBS).
  • Source 2 : Anhydrous conditions with molecular sieves improve yield.
    Recommendation : Pre-dry reagents and solvents (Karl Fischer titration <50 ppm H₂O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate

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